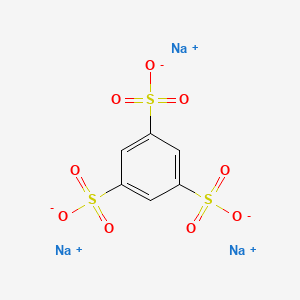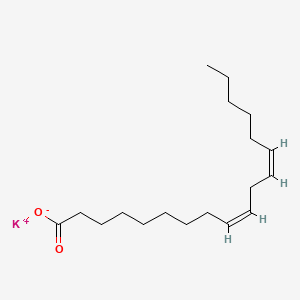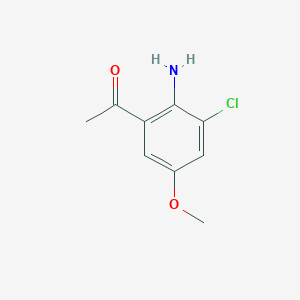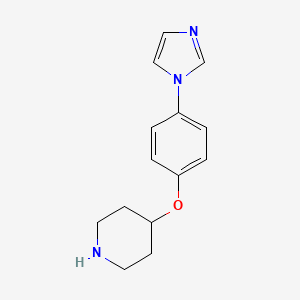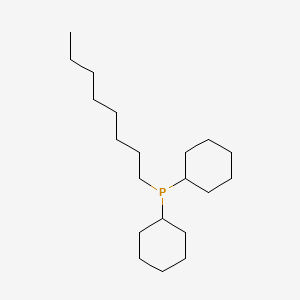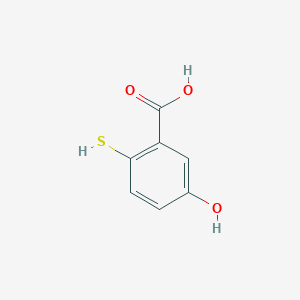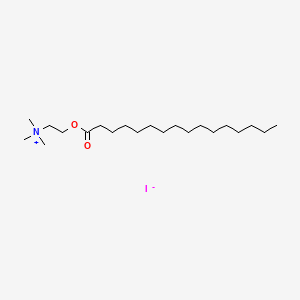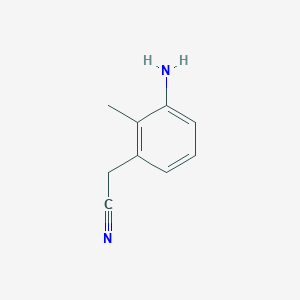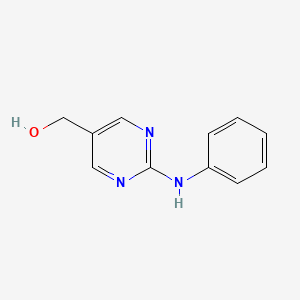
(2-(苯基氨基)嘧啶-5-基)甲醇
描述
(2-(Phenylamino)pyrimidin-5-yl)methanol, also known as PPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPY is a pyrimidine derivative and has a molecular formula of C12H11N3O.
科学研究应用
晶体结构和杀菌剂特性
(2-(苯基氨基)嘧啶-5-基)甲醇的晶体结构和杀菌剂特性已得到研究。例如,一种具有相似结构的嘧啶衍生物(RS)-(2-氯苯基)(4-氟苯基)(嘧啶-5-基)甲醇已被确定为一种有效的嘧啶杀菌剂。其晶体结构揭示了具有特定二面角的两个独立分子,这有助于其在杀菌剂应用中的功效 (Kang 等人,2015).
抗菌和抗炎剂
嘧啶和噻吩嘧啶衍生物,包括(2-(苯基氨基)嘧啶-5-基)甲醇,已显示出作为生物活性化合物的巨大潜力。这些化合物表现出多种生物活性,例如抗菌、抗真菌和抗炎作用。将各种基团整合到嘧啶环中增强了这些活性,使这些衍生物在药物研究中具有价值 (Tolba 等人,2018).
合成和结构见解
(2-(苯基氨基)嘧啶-5-基)甲醇及相关化合物的合成和结构特征一直是多项研究的重点。这些研究涉及通过缩合和亲核加成等反应合成各种衍生物。通过 X 射线衍射等方法进行的结构分析提供了对它们在有机化学和材料科学等领域的潜在应用的见解。研究突出了嘧啶环在这些化合物中的重要性 (Gein 等人,2020).
在药物化学中的应用
在药物化学的背景下,(2-(苯基氨基)嘧啶-5-基)甲醇的衍生物已被探索其治疗潜力。由于其结构特征,这些化合物已被研究为潜在的抗病毒、抗菌和抗真菌剂。这些化合物中的特定分子构型和取代在决定其生物活性和功效中起着至关重要的作用 (Šimon 等人,2016).
计算和理论研究
已经对(2-(苯基氨基)嘧啶-5-基)甲醇衍生物进行了计算和理论研究,以了解其电子结构、键合以及在非线性光学等领域的潜在应用。这些研究使用密度泛函理论 (DFT) 等技术来分析这些化合物的分子结构、电子性质和反应性 (Hussain 等人,2020).
未来方向
: Baskar Nammalwar and Richard A. Bunce. “Recent Advances in Pyrimidine-Based Drugs.” Pharmaceuticals, 17(1), 104 (2024). Read more : ChemScene llc. “(2-(Phenylamino)pyrimidin-5-yl)methanol.” Link : Springer. “Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach.” Link
属性
IUPAC Name |
(2-anilinopyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKUEYDTWZFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631067 | |
| Record name | (2-Anilinopyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Phenylamino)pyrimidin-5-yl)methanol | |
CAS RN |
864172-94-1 | |
| Record name | (2-Anilinopyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

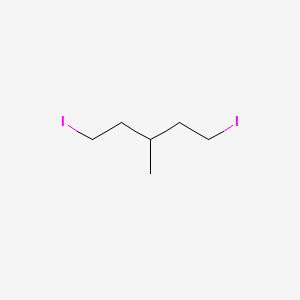
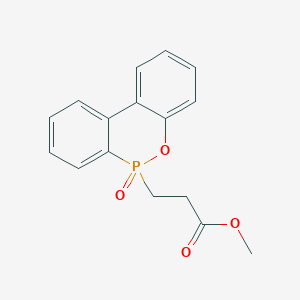
![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)
![6-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1629042.png)
![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
![Dinaphtho[2,1-b:2',3'-d]furan](/img/structure/B1629046.png)
